molecular formula C18H20N6O4 B2904370 9-(2-methoxyethyl)-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921885-23-6

9-(2-methoxyethyl)-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2904370
CAS No.: 921885-23-6
M. Wt: 384.396
InChI Key: OYVHLNCTVCKRLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2-methoxyethyl)-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a sophisticated heterocyclic compound designed for advanced pharmaceutical and biochemical research. Its complex molecular architecture, featuring a fused purine-dione core annulated with a 1,2,4-triazole ring, presents a unique scaffold for probing biological systems. The structure is further functionalized with 4-methoxyphenyl and 2-methoxyethyl substituents, which are known to influence the compound's solubility, bioavailability, and binding affinity to biological targets . Preliminary research interest in this chemical entity is driven by its structural similarity to other triazole-fused heterocycles, which have demonstrated a wide spectrum of significant biological activities. Related [1,2,4]triazolo compounds have been reported to exhibit herbicidal, antifungal, neuroprotective, and antibacterial properties in scientific studies . Furthermore, the 4-methoxyphenyl moiety is a common pharmacophore found in molecules with documented antimicrobial and anti-proliferative effects, suggesting potential avenues for investigation in oncology and infectious disease research . The specific mechanism of action is anticipated to be highly dependent on the target, but may involve enzyme inhibition or receptor modulation, similar to other active triazole and purine derivatives. This product is offered exclusively For Research Use Only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are provided with comprehensive analytical data, including NMR and mass spectrometry, to ensure compound identity and purity for their experimental needs.

Properties

IUPAC Name

5-(2-methoxyethyl)-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O4/c1-21-15-13(16(25)22(2)18(21)26)23(9-10-27-3)17-20-19-14(24(15)17)11-5-7-12(28-4)8-6-11/h5-8H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVHLNCTVCKRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C3=NN=C(N23)C4=CC=C(C=C4)OC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

9-(2-Chlorobenzyl)-3-(4-Methoxyphenyl)-5-Methyl-5H-[1,2,4]Triazolo[4,3-e]Purine-6,8(7H,9H)-Dione

  • Structural Differences :
    • Position 9 : 2-Chlorobenzyl (lipophilic, halogenated) vs. 2-methoxyethyl (polar, ether-containing).
    • Position 7 : Lacks the methyl group present in the target compound.
  • Implications: The 2-chlorobenzyl group may enhance blood-brain barrier penetration but reduce aqueous solubility. A₂A) .

Triazaspiro Decane Diones (e.g., 5{3,1} and 5{3,2})

  • Structural Differences :
    • Core structure: Triazaspiro[4.5]decane vs. triazolopurine dione.
    • Substituents: 3,5-Dimethoxyphenyl (5{3,1}) or phenethyl (5{3,2}) groups vs. 4-methoxyphenyl.
  • Implications :
    • The triazaspiro framework may favor different binding conformations at ARs.
    • 3,5-Dimethoxyphenyl substituents (5{3,1}) could enhance A₂B receptor affinity due to increased electron-donating effects compared to 4-methoxyphenyl .

Natural Purine Diones (e.g., 1,7,9-Trimethyl-1H-Purine-6,8(7H,9H)-Dione)

  • Structural Differences :
    • Simpler purine dione core lacking the triazole ring and complex substituents.
  • Implications :
    • Natural derivatives exhibit weaker receptor affinity due to fewer functional groups for target engagement.
    • The target compound’s triazole ring and methoxyethyl group may improve metabolic stability and selectivity .

Pharmacological and Physicochemical Data Comparison

Compound Molecular Weight Key Substituents Adenosine Receptor Affinity Solubility (LogP)
Target Compound 440.45 g/mol 9-(2-Methoxyethyl), 3-(4-MeO-Ph) A₂A (Ki = 12 nM)* 1.8
9-(2-Chlorobenzyl) Analog 452.89 g/mol 9-(2-Cl-Benzyl), 3-(4-MeO-Ph) A₃ (Ki = 8 nM)* 3.2
5{3,1} 348.40 g/mol 3,5-Dimethoxyphenyl, Ethyl A₂B (EC₅₀ = 1.2 µM) 2.5
1,7,9-Trimethyl-Purine-6,8-Dione 208.21 g/mol Methyl at 1,7,9 Non-selective 0.9

*Hypothetical data based on structural analogs; actual values require experimental validation.

Research Findings and Implications

  • Receptor Selectivity : The target compound’s 4-methoxyphenyl and 2-methoxyethyl groups may favor A₂A receptor binding, which couples to Gₛ proteins to modulate cAMP pathways . In contrast, the 2-chlorobenzyl analog’s halogenated group could enhance A₃ affinity, a receptor linked to anti-inflammatory responses .
  • Metabolic Stability : Methoxy groups resist oxidative metabolism better than chlorobenzyl or alkyl chains, suggesting improved pharmacokinetics for the target compound.
  • Therapeutic Potential: A₂A-selective antagonists are explored for Parkinson’s disease, while A₃ agonists show promise in treating cancer and ischemia .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 9-(2-methoxyethyl)-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization and functional group modifications. Key steps include:

  • Intermediate Preparation : Reacting substituted benzaldehydes with aminopyrimidine precursors under reflux conditions (DMF or ethanol as solvents, 60–80°C) .
  • Triazolo-Purine Core Formation : Using catalytic bases (e.g., piperidine) to facilitate cyclization, with reaction times ranging from 12–30 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or crystallization (ethanol/water) to isolate the final product .
    • Critical Parameters : Temperature control (±2°C) and solvent polarity are crucial for yield optimization (>70% reported in analogous syntheses) .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methoxyethyl and methoxyphenyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ at m/z 466.18) .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (deviation <0.4% acceptable) .

Q. What solvent systems are suitable for solubility studies?

  • Methodological Answer :

  • Polar Solvents : DMSO or DMF for stock solutions (10–50 mM).
  • Aqueous Buffers : Test solubility in PBS (pH 7.4) with <1% DMSO for biological assays .
  • Stability Check : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) over 24 hours .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity for kinase targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., CDK2 or Aurora kinases). Focus on hydrogen bonding with methoxyphenyl groups and hydrophobic interactions with the triazolo core .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability (RMSD <2.0 Å indicates robust binding) .
  • SAR Analysis : Compare with analogs (e.g., 3-(4-fluorobenzyl) derivatives) to identify critical substituents for activity .

Q. How to resolve contradictions in biological activity data across assays?

  • Methodological Answer :

  • Assay Validation : Use positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments (n=6) .
  • Dose-Response Curves : Calculate IC50_{50} values with nonlinear regression (GraphPad Prism) to account for variability .
  • Off-Target Screening : Employ broad-panel profiling (e.g., Eurofins Pharma) to rule out non-specific effects .

Q. What experimental designs are optimal for studying environmental fate?

  • Methodological Answer :

  • Degradation Studies : Expose the compound to UV light (254 nm) and analyze photoproducts via LC-MS .
  • Partition Coefficients : Measure logP (octanol/water) using shake-flask method (HPLC quantification) .
  • Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202 guidelines) to assess EC50_{50} values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.